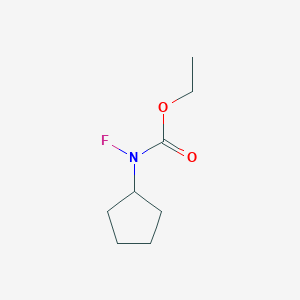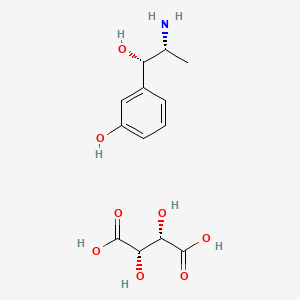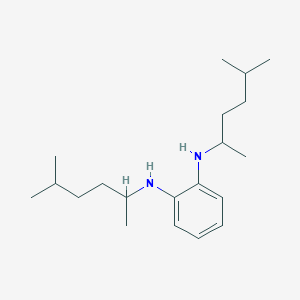![molecular formula C25H34O7 B13430963 ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)
ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loteprednol Etabonate Ethyl Ester is a corticosteroid used primarily in ophthalmic solutions to treat inflammatory conditions of the eye, such as allergic conjunctivitis, uveitis, and post-operative inflammation. It is designed to be a “soft drug,” meaning it is active at the site of administration and rapidly metabolized to inactive components, minimizing systemic side effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Loteprednol Etabonate Ethyl Ester involves several key steps:
N-arylation Reaction: The initial compound reacts with an iodobenzene analogue under alkaline conditions to form an intermediate compound.
Removal Reaction: This intermediate reacts with an oxirane analogue in methanol under alkaline conditions to form another intermediate.
Esterification Reaction: The intermediate undergoes esterification with ethyl chloroformate under organic alkaline conditions.
Chlorination Reaction: Finally, the compound is chlorinated using potassium persulfate to yield Loteprednol Etabonate Ethyl Ester.
Industrial Production Methods
Industrial production methods for Loteprednol Etabonate Ethyl Ester typically involve large-scale synthesis using the above steps, with careful control of reaction conditions to ensure high yield and purity. The process is designed to be efficient and environmentally friendly, minimizing the use of toxic reagents .
化学反応の分析
Types of Reactions
Loteprednol Etabonate Ethyl Ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Loteprednol Etabonate Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of corticosteroid chemistry and reactivity.
Biology: The compound is studied for its effects on cellular processes and inflammation.
Medicine: It is extensively used in ophthalmology to treat various inflammatory conditions of the eye.
Industry: The compound is used in the formulation of ophthalmic solutions and other pharmaceutical products .
作用機序
Loteprednol Etabonate Ethyl Ester exerts its effects by binding to glucocorticoid receptors in cells, modulating the expression of anti-inflammatory proteins and inhibiting the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and associated symptoms. The compound’s high lipophilicity allows it to penetrate cell membranes easily, enhancing its efficacy .
類似化合物との比較
Loteprednol Etabonate Ethyl Ester is compared with other corticosteroids such as prednisolone acetate, dexamethasone, and difluprednate. While these compounds also have anti-inflammatory properties, Loteprednol Etabonate Ethyl Ester is unique in its design as a “soft drug,” which minimizes systemic side effects. It has a higher binding affinity to glucocorticoid receptors and a lower propensity to increase intraocular pressure compared to other corticosteroids .
List of Similar Compounds
- Prednisolone Acetate
- Dexamethasone
- Difluprednate
- Rimexolone
Loteprednol Etabonate Ethyl Ester stands out due to its improved safety profile and efficacy in treating ocular inflammation .
特性
分子式 |
C25H34O7 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C25H34O7/c1-5-30-21(28)25(32-22(29)31-6-2)12-10-18-17-8-7-15-13-16(26)9-11-23(15,3)20(17)19(27)14-24(18,25)4/h9,11,13,17-20,27H,5-8,10,12,14H2,1-4H3/t17-,18-,19-,20+,23-,24-,25-/m0/s1 |
InChIキー |
SOJSRTALWUNZQB-YVRDLUAPSA-N |
異性体SMILES |
CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC |
正規SMILES |
CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


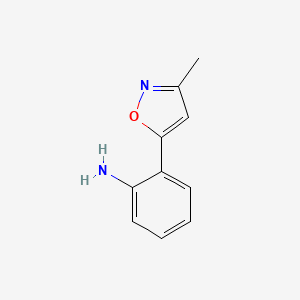

![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
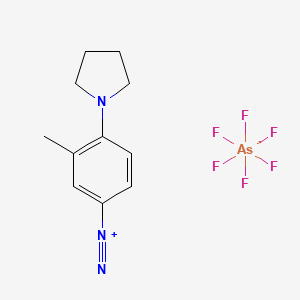
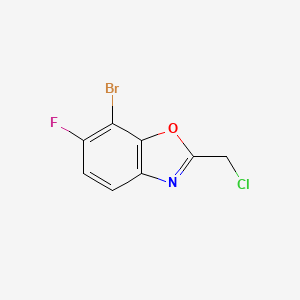
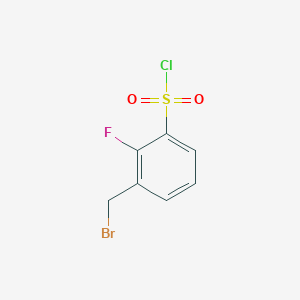
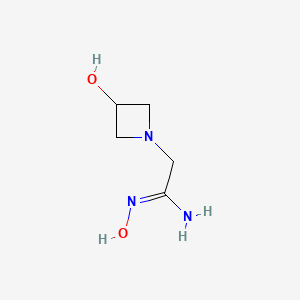

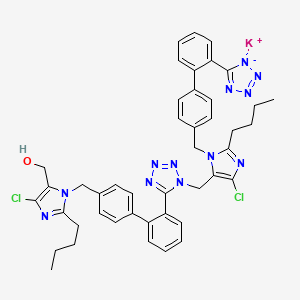
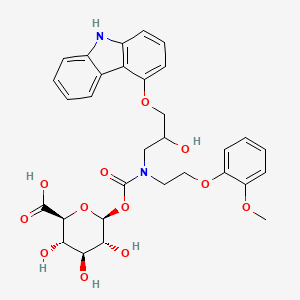
![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
